molecular formula C15H16O4 B5789589 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one

Cat. No. B5789589
M. Wt: 260.28 g/mol
InChI Key: WADDQEVXGWCGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as DMBX, is a synthetic compound belonging to the class of coumarin derivatives. It is a potent inhibitor of human protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.

Mechanism of Action

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one acts as a competitive inhibitor of PTP1B by binding to its catalytic site. This leads to the dephosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of the insulin signaling pathway. Activation of this pathway results in increased glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glycemic control and reduced insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces body weight and adiposity by increasing energy expenditure and reducing food intake. In addition, this compound has anti-inflammatory and anti-cancer effects, which may be attributed to its ability to inhibit PTP1B and other signaling pathways.

Advantages and Limitations for Lab Experiments

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the insulin signaling pathway and its role in metabolic diseases. However, its low solubility in water and limited stability in biological systems may limit its use in certain experiments. In addition, its potential toxicity and off-target effects should be carefully evaluated in preclinical studies.

Future Directions

Future research on 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one should focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety for clinical use. This may involve the development of prodrugs or formulation strategies to enhance its solubility and stability in biological systems. In addition, further studies are needed to elucidate its anti-inflammatory and anti-cancer mechanisms and evaluate its potential for the treatment of other diseases. Finally, the identification of novel PTP1B inhibitors with improved properties may lead to the development of more effective therapies for metabolic disorders.

Synthesis Methods

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the condensation of 3,3-dimethylacrylic acid with salicylaldehyde followed by cyclization to form the coumarin ring. The resulting compound is then reacted with ethyl bromoacetate to obtain this compound. The overall yield of the synthesis is around 25%.

Scientific Research Applications

7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Its inhibitory activity against PTP1B makes it a promising candidate for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In addition, this compound has also shown anti-inflammatory and anti-cancer activities in preclinical studies.

properties

IUPAC Name

7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2,3)13(16)9-18-11-6-4-10-5-7-14(17)19-12(10)8-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADDQEVXGWCGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.